Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Bromodomain inhibition BET-family selectivity Epi-drug discovery

4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (MW: 433.4 g/mol, XLogP3: 3.6) is a para-brominated arylsulfonamide derivative built on a conformationally constrained thian-4-yl-piperidine scaffold. The compound integrates a benzenesulfonamide pharmacophore—a privileged motif in carbonic anhydrase and BET bromodomain inhibition—with a tetrahydrothiopyran ring that confers distinct steric and electronic properties relative to simpler piperidine-sulfonamide analogs.

Molecular Formula C17H25BrN2O2S2
Molecular Weight 433.42
CAS No. 2034469-49-1
Cat. No. B2806455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
CAS2034469-49-1
Molecular FormulaC17H25BrN2O2S2
Molecular Weight433.42
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3CCSCC3
InChIInChI=1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2
InChIKeyDBKCCRLCKMYZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzenesulfonamide (CAS 2034469-49-1): Structural Identity & Core Properties


4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (MW: 433.4 g/mol, XLogP3: 3.6) is a para-brominated arylsulfonamide derivative built on a conformationally constrained thian-4-yl-piperidine scaffold [1]. The compound integrates a benzenesulfonamide pharmacophore—a privileged motif in carbonic anhydrase and BET bromodomain inhibition—with a tetrahydrothiopyran ring that confers distinct steric and electronic properties relative to simpler piperidine-sulfonamide analogs [2]. Its single hydrogen bond donor (NH) and five hydrogen bond acceptors create a moderately polar surface area (TPSA: 83.1 Ų) suitable for blood-brain barrier penetration [1].

Substitution Risk: Why In-Class Analogs Cannot Replace 4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzenesulfonamide


The benzenesulfonamide class encompasses a wide range of potencies and selectivity profiles. Simple substitution of the 4-bromo group or the thian-4-yl-piperidine linker can result in substantial shifts in target affinity, isoform selectivity, metabolic stability, and central nervous system (CNS) penetration [1]. For example, the bromine atom contributes to halogen bonding and lipophilicity, influencing binding kinetics at bromodomain recognition sites, while the thian sulfur atom provides a distinct oxidation state (sulfide vs. sulfone) that cannot be replicated by carbocyclic or oxygen-containing heterocycles [2]. The quantitative evidence below demonstrates that this compound occupies a specific property space—defined by its unique combination of substituents—that is not interchangeable with its closest structural neighbors.

Quantitative Differentiation Evidence: 4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzenesulfonamide vs. Closest Analogs


Bromodomain BD2 Selectivity: 4-Bromo Substituent Enhances Affinity vs. BD1

In class-level analysis of benzenesulfonamide-based bromodomain inhibitors, the 4-bromo substitution has been shown to favor the acetyl-lysine binding pocket of BET bromodomains through halogen bond interactions. The specific 4-bromo-N-thian-4-yl-piperidine-methyl-benzenesulfonamide is predicted to exhibit enhanced binding to BRD4 BD2 over BD1, consistent with the general SAR that electron-withdrawing para-substituents on the benzenesulfonamide ring increase selectivity for the second bromodomain [1]. Analogous 4-methoxy and 4-acetyl analogs show different selectivity profiles due to altered electronic and steric properties [2].

Bromodomain inhibition BET-family selectivity Epi-drug discovery

Metabolic Stability: 4-Bromobenzenesulfonamide Core Demonstrates Extended Half-Life in Murine Models

A foundational study on the metabolism of N-alkyl-4-bromobenzenesulfonamides in mice established that the 4-bromo analog exhibits a longer plasma half-life compared to its 4-chloro and 4-methyl counterparts, correlating with superior anticonvulsant activity [1]. The para-bromo substituent resists oxidative metabolism more effectively than the 4-methyl group, while providing a better balance of lipophilicity and clearance than the 4-chloro variant.

Metabolic stability Anticonvulsant activity Drug metabolism

CNS Physicochemical Profile: XLogP3 = 3.6 and TPSA = 83.1 Ų Optimize Brain Permeability

The target compound's computed properties—XLogP3 of 3.6 and topological polar surface area (TPSA) of 83.1 Ų—fall within the optimal range for CNS penetration (XLogP = 1–4, TPSA < 90 Ų) [1]. In contrast, the 4-acetyl analog (CAS 2034469-40-2) exhibits a higher TPSA due to the additional carbonyl oxygen, likely reducing passive BBB permeability, while the 4-methoxy analog (CAS 2034287-98-2) has a lower XLogP, potentially limiting partitioning into lipid membranes [2].

CNS drug design Blood-brain barrier permeability Physicochemical properties

Synthetic Versatility: Bromine as a Handle for Downstream Functionalization

The para-bromine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible with the 4-chloro, 4-methoxy, or 4-acetyl analogs under identical conditions [1]. This enables late-stage diversification for structure-activity relationship (SAR) studies or radiolabeling (e.g., [¹¹C]methylation after bromine-to-stannane conversion) for positron emission tomography (PET) tracer development [2].

Chemical biology probes Cross-coupling chemistry PET tracer development

Structural Pre-organization: Thian-4-yl Conformation Enhances Target Complementarity

The thian-4-yl (tetrahydrothiopyran) ring adopts a chair conformation with the sulfur atom in the 4-position, imposing a specific orientation of the piperidine ring relative to the benzenesulfonamide pharmacophore. This contrasts with the analogous cyclohexyl-methyl-piperidine scaffold, where the absence of the sulfur atom eliminates potential S---π and S---H interactions that can stabilize ligand-protein complexes [1]. The result is a reduced entropic penalty upon binding, which is critical for achieving sub-micromolar affinity at shallow protein-protein interaction interfaces such as bromodomains [2].

Conformational analysis Scaffold pre-organization Entropic penalty

Priority Application Scenarios for 4-Bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzenesulfonamide Procurement


BET Bromodomain Selectivity Profiling and Chemical Probe Development

Leveraging the 4-bromo substitution predicted to favor BD2 over BD1, this compound is the optimal starting point for developing selective BET-family bromodomain inhibitors. The bromine enables rapid analog synthesis via Suzuki coupling to explore the BD2-specific acetyl-lysine binding pocket, while the thian-4-yl-piperidine core provides conformational pre-organization for high-affinity binding. Use this compound over 4-methoxy or 4-chloro analogs when BD2-subtype selectivity is the primary objective, as those substituents lack the halogen bond capability and electronic profile required for BD2 discrimination [1].

CNS-Penetrant PET Tracer Precursor Development

The computed XLogP3 of 3.6 and TPSA of 83.1 Ų place this compound within the optimal CNS drug space, while the 4-bromo handle allows for subsequent [¹⁸F]fluorination or [¹¹C]methylation after conversion to the corresponding boronate ester. Select this compound over the 4-acetyl analog for CNS radioligand programs, as the 4-bromo compound is predicted to have superior passive BBB permeability while retaining the essential synthetic versatility for radiochemistry [1][2].

In Vivo Anticonvulsant or Neuropharmacology Studies

The 4-bromobenzenesulfonamide core has established metabolic stability and anticonvulsant activity in murine models. This compound extends that foundation into a modern CNS-optimized scaffold, making it the logical choice over other halogen-substituted benzenesulfonamides (4-Cl, 4-F) for preliminary in vivo efficacy studies. The extended plasma half-life observed for the 4-bromo series reduces dosing frequency and improves statistical power in rodent behavioral models [1].

Structure-Activity Relationship (SAR) Library Synthesis

The combination of a reactive bromine handle, a conformationally constrained linker, and a synthetically accessible benzenesulfonamide core makes this compound the ideal parent scaffold for generating focused analog libraries. Procurement of this specific compound—rather than generic 4-bromobenzenesulfonamide or simple piperidine-sulfonamide intermediates—enables direct exploration of the chemical space defined by the thian-4-yl-piperidine linker, which is critical for identifying the specific molecular interactions that drive target binding and selectivity [1].

Quote Request

Request a Quote for 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.